8-[2-(2,4-Dimethylphenoxy)ethoxy]-2-methylquinoline;oxalic acid
Overview
Description
8-[2-(2,4-Dimethylphenoxy)ethoxy]-2-methylquinoline; oxalic acid is a complex organic molecule that features a quinoline backbone, a heterocyclic aromatic organic compound, and an oxalate group, which is a salt or ester of oxalic acid
Scientific Research Applications
8-[2-(2,4-Dimethylphenoxy)ethoxy]-2-methylquinoline; oxalic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.
Preparation Methods
The synthesis of 8-[2-(2,4-Dimethylphenoxy)ethoxy]-2-methylquinoline; oxalic acid involves several steps. One common method includes the reaction of 2-methylquinoline with 2-(2,4-dimethylphenoxy)ethanol under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
8-[2-(2,4-Dimethylphenoxy)ethoxy]-2-methylquinoline; oxalic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and specific temperatures and pressures to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 8-[2-(2,4-Dimethylphenoxy)ethoxy]-2-methylquinoline; oxalic acid involves its interaction with specific molecular targets and pathways. The quinoline backbone allows it to interact with various enzymes and receptors, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar compounds to 8-[2-(2,4-Dimethylphenoxy)ethoxy]-2-methylquinoline; oxalic acid include other quinoline derivatives such as:
- 8-[2-(4-chloro-2,5-dimethylphenoxy)ethoxy]quinoline
- 1-[2-(2,4-dimethylphenoxy)ethoxy]-2,4-dimethylbenzene
These compounds share structural similarities but may differ in their chemical properties and applications
Properties
IUPAC Name |
8-[2-(2,4-dimethylphenoxy)ethoxy]-2-methylquinoline;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2.C2H2O4/c1-14-7-10-18(15(2)13-14)22-11-12-23-19-6-4-5-17-9-8-16(3)21-20(17)19;3-1(4)2(5)6/h4-10,13H,11-12H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKVXUUUCLKPOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=CC=CC3=C2N=C(C=C3)C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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